2-Butoxy-1,1-difluorocyclopropane

Description

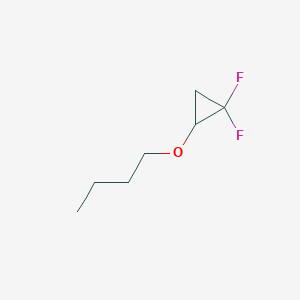

Structure

2D Structure

3D Structure

Properties

CAS No. |

133744-89-5 |

|---|---|

Molecular Formula |

C7H12F2O |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-butoxy-1,1-difluorocyclopropane |

InChI |

InChI=1S/C7H12F2O/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 |

InChI Key |

CCRVCHYTQHEPPS-UHFFFAOYSA-N |

SMILES |

CCCCOC1CC1(F)F |

Canonical SMILES |

CCCCOC1CC1(F)F |

Synonyms |

Cyclopropane, 2-butoxy-1,1-difluoro- (9CI) |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Butoxy 1,1 Difluorocyclopropane

Ring-Opening Reactions of 2-Butoxy-1,1-difluorocyclopropane

The strained three-membered ring of this compound is susceptible to cleavage under various conditions, leading to the formation of more stable acyclic compounds. The regioselectivity and stereochemistry of these ring-opening reactions are governed by the nature of the substituents and the reaction mechanism.

Thermal Rearrangements and Electrocyclic Ring Opening Pathways

Under thermal conditions, donor-acceptor cyclopropanes can undergo electrocyclic ring-opening reactions. masterorganicchemistry.commasterorganicchemistry.com These pericyclic reactions involve the concerted cleavage of a sigma (σ) bond and the formation of a new pi (π) bond, proceeding through a cyclic transition state. The stereochemical outcome of these reactions is dictated by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

For a system like this compound, a thermal ring-opening would involve the cleavage of a carbon-carbon bond of the cyclopropane (B1198618) ring. The number of π-electrons involved in the transition state determines whether the ring opens in a conrotatory or disrotatory fashion. In the case of a simple cyclobutene (B1205218) ring-opening to a butadiene (a 4π-electron system), thermal conditions favor a conrotatory process. masterorganicchemistry.comlibretexts.org Conversely, for a 6π-electron system, a disrotatory pathway is favored under thermal conditions. masterorganicchemistry.com

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Thermal Reaction | Photochemical Reaction |

|---|---|---|

| 4n | Conrotatory | Disrotatory |

Lewis Acid-Catalyzed Ring Opening Processes

The polarization of the cyclopropane ring in this compound makes it susceptible to attack by Lewis acids. Lewis acids can coordinate to the oxygen atom of the butoxy group or interact with the electron-rich C1-C2 bond, facilitating ring-opening.

The butoxy group, as an electron-donating group, plays a crucial role in directing the regioselectivity of the ring-opening reaction. In Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes, the Lewis acid typically activates the acceptor group, leading to the development of a partial positive charge on the adjacent carbon atom. uni-regensburg.de However, the electron-donating butoxy group can stabilize a positive charge on the C2 carbon, potentially influencing which C-C bond of the cyclopropane ring is cleaved.

In reactions of similar donor-acceptor cyclopropanes, the choice of Lewis acid has been shown to tune the selectivity of the reaction, leading to different products. nih.govumn.edu For instance, with certain Lewis acids, a Friedel-Crafts-type addition may occur, while with others, a [3+2] cyclopentannulation is observed. nih.gov This highlights the subtle interplay between the substrate, reagent, and reaction conditions in determining the outcome of the reaction. The butoxy group in this compound would be expected to favor cleavage of the C1-C2 or C2-C3 bond, leading to intermediates that can be trapped by nucleophiles. The regioselectivity can be reversed in some cases through radical-based strategies, transforming an initially electrophilic center into a nucleophilic one. rsc.org

The ring-opening of donor-acceptor cyclopropanes under Lewis acid catalysis often proceeds through the formation of zwitterionic (or dipolar) intermediates. nih.govlnu.edu.cn The Lewis acid interacts with the cyclopropane, leading to the heterolytic cleavage of a C-C bond and the formation of a species with both a positive and a negative charge.

While direct experimental evidence for zwitterionic intermediates in the ring-opening of this compound is not available, theoretical studies on similar systems support their existence. nih.gov However, in some cases of [3+2] cycloadditions involving fluorinated compounds, attempts to locate stable zwitterionic intermediates have been unsuccessful, suggesting that the reaction may proceed through a one-step mechanism, even with the presence of polar substituents. nih.gov The stability and reactivity of the potential zwitterionic intermediate derived from this compound would be influenced by the opposing electronic effects of the butoxy and difluoro groups.

Base-Induced Ring Transformations

The presence of acidic protons on the cyclopropane ring and the geminal dihalides makes this compound susceptible to base-induced reactions. These reactions can lead to elimination or rearrangement products.

A characteristic reaction of 2-alkoxy-1,1-dihalocyclopropanes upon treatment with a strong base is the formation of acetylenic acetals. This transformation is believed to proceed through a sequence of elimination and rearrangement steps. The reaction of 1,1-dihalocyclopropane derivatives with alkyllithium reagents is a known route to allenes. scispace.com

The proposed mechanism involves the initial dehydrohalogenation of the dihalocyclopropane to form a 1-halo-2-alkoxycyclopropene. A second dehydrohalogenation can then lead to a highly strained cyclopropyne (B14603985) intermediate, or the reaction may proceed via a carbene intermediate. Subsequent rearrangement of this reactive intermediate would then yield the acetylenic acetal. The use of bulky bases can influence the regioselectivity of elimination reactions, favoring the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). masterorganicchemistry.com In the context of cyclohexane (B81311) systems, the stereochemistry of the leaving group and the proton being abstracted is crucial for E2 elimination, requiring an anti-periplanar arrangement. libretexts.orgchemistrysteps.com While the geometry of a cyclopropane ring is different, stereoelectronic effects are still expected to play a significant role in the base-induced reactions of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1-difluoro-2-methylenecyclopropane |

| Butadiene |

| Cyclobutene |

| Acetylenic acetal |

| Allene |

| 1-halo-2-alkoxycyclopropene |

Base-Promoted Cyclizations to Heterocyclic Systems (e.g., Indolizines)

The synthesis of indolizine (B1195054) derivatives can be achieved through various methods, often involving cycloaddition reactions. While direct base-promoted cyclization of this compound to form indolizines is not extensively documented in the provided results, the literature highlights several pathways for indolizine synthesis that are relevant to the reactivity of related compounds.

For instance, indolizine derivatives can be synthesized through the irradiation of 2-benzoyl-N-benzylpyridinium derivatives and dimethyl acetylene (B1199291) dicarboxylate, offering a base- and catalyst-free method. researchgate.net Another approach involves a one-pot 1,3-dipolar cycloaddition in recyclable imidazolium (B1220033) ionic liquids, which provides good yields and accommodates a broad range of substrates. researchgate.net

Catalytic methods are also prominent in indolizine synthesis. Platinum(II)-catalyzed cycloisomerization or a tandem cyclization/1,2-migration of pyridine (B92270) propargylic alcohols and their derivatives provides an efficient route to highly functionalized indolizines. nih.govnih.gov This process can be optimized with the use of bulky, electron-rich phosphine (B1218219) ligands. nih.gov Furthermore, gold(III)-catalyzed multicomponent coupling/cycloisomerization reactions of heteroaryl aldehydes, amines, and alkynes offer rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org

The reactivity of the cyclopropane ring, particularly its propensity for ring-opening, is a key consideration. The substitution of hydrogen with fluorine atoms in a cyclopropane ring weakens the opposing C-C bond, predisposing it to transformations initiated by homolytic C-C bond cleavage. beilstein-journals.orgnih.gov This inherent reactivity could be harnessed in designing synthetic routes to indolizines, although specific examples starting from this compound are not detailed in the search results.

Nucleophilic Ring Opening Reactions

The strained three-membered ring of this compound, coupled with the electron-withdrawing nature of the two fluorine atoms, makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

Reactivity with Thiolate Nucleophiles

Thiolates, the conjugate bases of thiols, are potent nucleophiles. masterorganicchemistry.com Their reactivity stems from the high polarizability of the sulfur atom. masterorganicchemistry.com In reactions with electrophiles, such as the strained cyclopropane ring, thiolates readily participate in nucleophilic additions. nih.govbham.ac.uk The interaction between a soft electrophile and a soft nucleophile like a thiolate is particularly favorable. nih.gov

While the direct reaction of this compound with thiolate nucleophiles is not explicitly detailed in the provided search results, the general principles of thiolate reactivity suggest that they would readily attack the cyclopropane ring. This would likely proceed via an SN2 mechanism, leading to the opening of the three-membered ring. masterorganicchemistry.com The regioselectivity of this attack would be influenced by both steric and electronic factors within the this compound molecule.

Hydrolysis of Acetals

The butoxy group in this compound is part of an acetal-like structure. The hydrolysis of acetals is a reversible process that is typically carried out in the presence of excess water and an acid catalyst. chemistrysteps.comorganicchemistrytutor.com The mechanism involves the protonation of one of the oxygen atoms, converting the alkoxy group into a good leaving group. chemistrysteps.comyoutube.com This is followed by the departure of the leaving group, facilitated by the other oxygen atom, to form a resonance-stabilized oxonium ion. chemistrysteps.com

Subsequent attack by a water molecule on the electrophilic carbon of the oxonium ion leads to the formation of a hemiacetal after deprotonation. chemistrysteps.comyoutube.com The process is then repeated: the second alkoxy group is protonated, leaves, and another water molecule attacks the resulting carbocation. A final deprotonation step yields the corresponding carbonyl compound and two molecules of the alcohol. chemistrysteps.com

In the context of this compound, hydrolysis of the butoxy group would lead to the formation of a cyclopropanone (B1606653) intermediate. However, given the inherent instability of such a species and the presence of the gem-difluoro group, further reactions and rearrangements would be expected. The precise nature of the final products would depend on the specific reaction conditions and the subsequent reactivity of the difluorocyclopropanone intermediate.

Reactions Retaining the Cyclopropane Ring

Despite the inherent ring strain, under certain conditions, the cyclopropane ring of this compound can remain intact while other parts of the molecule undergo chemical transformation.

Stereospecific Functionalizations of the Cyclopropane Ring

The functionalization of the this compound ring can proceed with a high degree of stereospecificity, largely influenced by the directing effects of the butoxy group and the inherent strain of the cyclopropane ring. While specific studies on this compound are not extensively documented, the principles of stereospecific reactions can be inferred from related systems.

Ring-opening reactions of gem-difluorocyclopropanes often proceed stereoselectively. For instance, the ring-opening of gem-difluorocyclopropyl acetaldehydes can be controlled to produce either (E,E)- or (E,Z)-conjugated fluorodienals with high selectivity by choosing appropriate reaction conditions, demonstrating that a common precursor can lead to different stereoisomers. nih.gov This stereodivergence is crucial for synthetic applications.

The butoxy group at the C2 position is expected to play a significant role in directing incoming reagents. Its steric bulk can hinder attack from one face of the cyclopropane ring, while its oxygen atom can coordinate with Lewis acidic reagents, thereby activating the ring and controlling the stereochemical outcome of the reaction. In transition metal-catalyzed reactions, which are common for the functionalization of gem-difluorocyclopropanes, the butoxy group can act as a directing group, leading to specific C-C bond activation and subsequent functionalization. rsc.orgrsc.org

Table 1: Factors Influencing Stereospecific Functionalizations

| Factor | Influence on Stereospecificity |

| Butoxy Group | Directs incoming reagents through steric hindrance and potential coordination with catalysts. |

| Fluorine Atoms | Influence the electronic properties and bond strengths within the ring, affecting which bond is cleaved. |

| Reagents/Catalysts | The choice of reagent and catalyst system is critical in determining the stereochemical outcome (e.g., leading to cis/trans isomers). |

| Reaction Conditions | Temperature and solvent can affect the selectivity of stereospecific reactions. |

Carbocationic, Carbanionic, and Radical Intermediates in this compound Transformations

The transformations of this compound can proceed through various reactive intermediates, including carbocations, carbanions, and radicals. The stability and subsequent reactivity of these intermediates are heavily influenced by the substituents on the cyclopropane ring.

Stability and Reactivity of Cyclopropyl (B3062369) Cations

Cyclopropyl cations are notable intermediates in the reactions of cyclopropane derivatives. The stability of a cyclopropyl cation is influenced by the substituents attached to the ring. In the case of a cation formed from this compound, there is a complex interplay of electronic effects.

The two fluorine atoms at the C1 position are strongly electron-withdrawing through the inductive effect (-I effect), which is generally destabilizing for an adjacent carbocation. acs.org However, fluorine can also exert a stabilizing mesomeric effect (+M effect) through its lone pairs, which can be significant in certain contexts. researchgate.net The butoxy group at the C2 position has an electron-donating oxygen atom, which can stabilize an adjacent positive charge through resonance (p-orbital overlap). This is a well-known stabilizing factor for carbocations, as seen in oxocarbenium ions. youtube.com

The stability of a carbocation derived from this compound will depend on the position of the positive charge. If the cation forms at C2, it would be stabilized by the butoxy group. If it forms at C3, the electronic effects of both the gem-difluoro and butoxy groups would be influential.

Studies on the solvolysis of (2,2-difluorocyclopropyl)methyl tosylates show that the resulting cyclopropylcarbinyl cation undergoes ring-opening. researchgate.netacs.org The regiochemistry of this ring-opening is dictated by the fluorine substituents. The cation rearranges via cleavage of the proximal C-C bond (the bond closer to the CF2 group) to form a more stable 1,1-difluoro homoallylic cation. acs.orgresearchgate.net This is because the fluorine atoms can stabilize the developing cationic center through their mesomeric effect. researchgate.net For this compound, a similar ring-opening of a derived cation would be a likely reaction pathway.

Table 2: Electronic Effects on Cyclopropyl Cation Stability

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Impact on Adjacent Cation |

| gem-Difluoro | Destabilizing | Stabilizing | Context-dependent, influences regiochemistry of ring-opening. acs.orgresearchgate.net |

| Butoxy | Weakly Destabilizing | Strongly Stabilizing | Generally stabilizing. |

Influence of Alpha-Heteroatom Substituents on Cyclopropyl Radical Stability and Reactivity

The stability of a cyclopropyl radical is also influenced by its substituents. An alpha-heteroatom, such as the oxygen in the butoxy group, can affect the stability and reactivity of a radical intermediate. Alkoxy radicals are generally high-energy species. mdpi.com

In the context of a radical formed on the cyclopropane ring of this compound, the butoxy group's oxygen atom can influence the radical's stability. While detailed studies on alpha-alkoxy cyclopropyl radicals are limited, general principles of radical chemistry suggest that the oxygen atom can have a modest stabilizing or destabilizing effect depending on the specific geometry and electronic demands of the system.

More significantly, research on the 2,2-difluorocyclopropylcarbinyl radical has shown that it undergoes an extremely fast and regiospecific ring-opening. acs.orgacs.org Unlike the cationic counterpart, the radical cleaves the distal C-C bond (the bond further from the CF2 group). acs.org This difference in regiochemistry between the radical and cationic ring-opening makes gem-difluorocyclopropyl systems useful as mechanistic probes. acs.org

For a radical generated from this compound, a similar rapid ring-opening would be expected. The butoxy group would likely influence the rate and potentially the regioselectivity of this process, although the strong directing effect of the gem-difluoro group would probably dominate.

Reactivity of Fluoroallyl Anions and their relevance to Ring Opening

The ring-opening of gem-difluorocyclopropanes can also proceed through anionic intermediates, leading to the formation of fluoroallyl species. This pathway is particularly relevant under basic conditions. The geminal fluorine atoms can stabilize an adjacent carbanion through their strong inductive effect.

In the case of this compound, a strong base could potentially deprotonate the ring, likely at the C2 or C3 position. The resulting carbanion would be stabilized by the adjacent fluorine atoms. This carbanionic intermediate could then undergo a ring-opening elimination of a fluoride (B91410) ion to generate a fluoroallyl species.

Recent research has shown that the ring-opening of gem-fluorohalocyclopropanes can produce (2-fluoroallyl)pyridinium salts, which can then undergo further reactions. chemrxiv.org This indicates that the formation of a fluoroallyl cation is a viable pathway, which implies that a corresponding fluoroallyl anion could be generated under different conditions. The ring-opening transformations of gem-difluorocyclopropanes are indeed recognized as useful methods for synthesizing various fluorinated molecules. researchgate.net Palladium-catalyzed ring-opening reactions of gem-difluorocyclopropanes, for example, can proceed with C-C and C-F bond activation to yield fluorinated cinnamyl alcohols. rsc.orgrsc.org These transformations often involve intermediates that can be conceptually related to fluoroallyl species.

Computational and Mechanistic Investigations of 2 Butoxy 1,1 Difluorocyclopropane Chemistry

Theoretical Models of Bonding in Cyclopropane (B1198618) and Fluorinated Derivatives

The bonding in cyclopropane is often described by the Walsh model, which proposes sp²-hybridized carbons forming a three-membered ring with overlap of p-orbitals towards the center of the ring, and the Coulson-Moffitt model, which involves bent sp³-hybridized bonds. These models help to explain the high ring strain and unique reactivity of cyclopropanes.

The introduction of gem-difluoro substituents at one carbon atom of the cyclopropane ring, as in 1,1-difluorocyclopropane, alters the bonding landscape. beilstein-journals.org The high electronegativity of fluorine draws electron density away from the carbon atoms, affecting the bond lengths and angles within the ring. researchgate.net Computational studies on 1,1-difluorocyclopropane have shown that the C2-C3 bond, which is opposite to the CF₂ group, is weakened and elongated compared to the C1-C2 and C1-C3 bonds. beilstein-journals.orgresearchgate.net This distal bond weakening is a key factor governing the regioselectivity of ring-opening reactions. beilstein-journals.orgresearchgate.net

Theoretical calculations, such as those using B3LYP/cc-pVTZ quantum chemical models, have been employed to determine the equilibrium structures of fluorinated cyclopropanes. researchgate.net For 1,1-difluorocyclopropane, these studies have provided precise measurements of bond lengths and angles, confirming the structural distortions induced by the fluorine atoms. researchgate.net

Electronic Structure and Reactivity Predictions for 2-Butoxy-1,1-difluorocyclopropane

The electronic structure of this compound is characterized by the combined influence of the electron-withdrawing difluoro group and the electron-donating butoxy group. The gem-difluoro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule susceptible to nucleophilic attack. Conversely, the butoxy group, through its oxygen lone pairs, can donate electron density to the cyclopropane ring, influencing the HOMO (Highest Occupied Molecular Orbital).

This electronic arrangement predicts a rich and varied reactivity for this compound. The weakened C-C bond opposite the difluorinated carbon is prone to cleavage in various chemical transformations. beilstein-journals.orgresearchgate.net The presence of the butoxy group can further direct the regioselectivity of these reactions, either through steric hindrance or by influencing the stability of reaction intermediates.

Transition State Analysis of Key Synthetic and Ring-Opening Reactions

Computational methods are instrumental in elucidating the mechanisms of reactions involving this compound. Transition state analysis allows for the determination of activation energies and the identification of the lowest energy pathways for both its synthesis and subsequent ring-opening reactions.

The synthesis of 1,1-difluorocyclopropanes often involves the addition of difluorocarbene to an alkene. nih.gov Theoretical studies can model the approach of the carbene to the double bond of butyl vinyl ether, providing insights into the stereochemical outcome of the cyclopropanation.

Ring-opening reactions of gem-difluorocyclopropanes can proceed through various mechanisms, including homolytic C-C bond cleavage to form a diradical intermediate or heterolytic cleavage leading to cationic or anionic species. beilstein-journals.org Transition state calculations can help to distinguish between these pathways under different reaction conditions. For instance, in thermal rearrangements, the activation energies for different bond cleavages can be calculated to predict the major product. beilstein-journals.org Similarly, in catalyzed reactions, the role of the catalyst in lowering the transition state energy for a specific pathway can be computationally modeled. researchgate.netrsc.org

Role of Substituent Effects (Butoxy and Fluorine) on Reaction Pathways

The butoxy and fluorine substituents exert profound control over the reaction pathways of this compound through a combination of electronic and steric effects.

The butoxy group, an alkoxy group, influences the reactivity of the cyclopropane ring primarily through inductive and steric effects. researchgate.net

Inductive Effect: The oxygen atom of the butoxy group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. However, the lone pairs on the oxygen can also participate in resonance, donating electron density to the ring, which can influence the stability of adjacent carbocations or radicals formed during a reaction.

Steric Effect: The bulky nature of the butoxy group can sterically hinder the approach of reagents to certain faces of the cyclopropane ring. This steric hindrance plays a crucial role in determining the stereoselectivity of reactions. For instance, in addition reactions, the incoming group is likely to attack from the side opposite to the bulky butoxy group, leading to a specific diastereomer. cas.cn

The interplay of these effects can be seen in the diastereoselective synthesis of related fluorocyclopropyl compounds, where the alkoxycarbonyl group directs the stereochemical outcome. nih.gov

The two fluorine atoms at the C1 position have a dominant influence on the reactivity of the cyclopropane ring. researchgate.netacs.org

Electronegativity: Fluorine is the most electronegative element, and the two fluorine atoms strongly withdraw electron density from the C1 carbon. This inductive effect polarizes the C-F bonds and also influences the adjacent C-C bonds of the cyclopropane ring.

Hyperconjugative Effects: Hyperconjugation involving the C-F bonds and the cyclopropane ring orbitals plays a significant role in the observed reactivity. Specifically, the interaction between the filled C-H or C-C bonding orbitals and the empty σ* orbitals of the anti-periplanar C-F bonds can lead to bond weakening. In gem-difluorocyclopropanes, this effect contributes to the weakening of the distal C2-C3 bond. researchgate.net This electronic effect is a primary reason for the regioselective ring-opening of these compounds. beilstein-journals.orgresearchgate.net

The combination of high ring strain and these electronic perturbations makes the cyclopropane ring in this compound highly susceptible to cleavage, often under mild conditions. researchgate.net

Elucidation of Stereochemical Mechanisms and Stereocontrol in Syntheses

Achieving stereocontrol in the synthesis of substituted cyclopropanes is a significant challenge. For this compound, this involves controlling the relative orientation of the butoxy group and any other substituents on the ring.

The stereochemistry of the starting alkene (butyl vinyl ether) can influence the stereochemistry of the resulting cyclopropane during the difluorocyclopropanation reaction. Furthermore, the use of chiral catalysts or auxiliaries can enable the enantioselective synthesis of this compound, leading to the formation of a single enantiomer. cas.cnutdallas.edu

Computational studies can be employed to understand the origins of stereocontrol. By modeling the transition states for the formation of different stereoisomers, the energy differences can be calculated to predict the major product. These models can take into account the steric and electronic interactions between the substrate, the reagent, and the catalyst or auxiliary, providing a detailed picture of the factors governing the stereochemical outcome. beilstein-journals.org

Data Tables

Table 1: Calculated Bond Lengths (in Å) and Angles (in degrees) for 1,1-Difluorocyclopropane

| Parameter | Calculated Value |

| r(C1-C2) | 1.470 |

| r(C2-C3) | 1.546 |

| r(C-F) | 1.343 |

| ∠(FCF) | 109.5 |

| ∠(FCC) | 119.4 |

Data sourced from computational studies. researchgate.net

Table 2: Comparison of Substituent Effects on Cyclopropane Ring

| Substituent | Electronic Effect | Impact on Reactivity |

| Butoxy Group | Inductive (weakly withdrawing), Resonance (donating) | Directs regioselectivity, steric hindrance influences stereoselectivity. researchgate.net |

| gem-Difluoro Group | Strong inductive (withdrawing), Hyperconjugative | Weakens distal C-C bond, increases ring strain and susceptibility to ring-opening. beilstein-journals.orgresearchgate.net |

Applications in Advanced Organic Synthesis and Materials Chemistry

2-Butoxy-1,1-difluorocyclopropane as a Key Synthetic Building Block

This compound is a versatile intermediate whose utility stems from the inherent reactivity of the gem-difluorocyclopropyl group. The presence of the butoxy group further modulates its reactivity and solubility, making it a valuable tool for synthetic chemists.

Scaffold for Conformationally Restricted Molecules

The rigid framework of the cyclopropane (B1198618) ring in this compound makes it an excellent scaffold for the synthesis of conformationally restricted molecules. This is of particular interest in medicinal chemistry, where constraining the conformation of a molecule can lead to enhanced binding affinity and selectivity for its biological target. The gem-difluoro group can also act as a bioisostere for other chemical groups, further expanding its utility in drug design.

Derivatives for Specialized Functional Materials (e.g., polymers, liquid crystals)

The unique electronic properties conferred by the gem-difluoro group make derivatives of this compound attractive for applications in materials science.

Polymers: Radical ring-opening polymerization (RROP) of functionalized cyclopropanes is a known method for the synthesis of polymers. beilstein-journals.org For instance, the RROP of 1,1-difluoro-2-vinylcyclopropane (B1330364) has been shown to produce fluoropolymers. beilstein-journals.org This suggests that this compound, if appropriately functionalized with a polymerizable group, could serve as a monomer for the synthesis of novel fluorinated polymers. Such polymers could exhibit desirable properties like thermal stability, chemical resistance, and low surface energy. Ring-opening polymerization of cyclic oligosiloxanes and acid-catalyzed disulfide-mediated reversible polymerization represent other modern polymerization techniques. nih.govnih.gov

Liquid Crystals: The incorporation of gem-difluorocyclopropane moieties into molecular structures has been a successful strategy for the development of novel liquid crystals (LCs). beilstein-journals.orgresearchgate.netnih.gov The strong dipole moment of the C-F bonds significantly influences the dielectric anisotropy of the resulting materials, a key parameter for display applications. beilstein-journals.orgnih.gov Syntheses of such LCs often involve the addition of difluorocarbene to a suitable olefin precursor. beilstein-journals.orgnih.gov By analogy, this compound could be incorporated into calamitic (rod-like) or discotic (disc-like) molecular architectures to create new liquid crystalline materials. tcichemicals.com The butoxy group could serve as a flexible tail, a common feature in liquid crystal design.

| Liquid Crystal Candidate | Synthetic Approach | Key Property | Reference |

| Cyclohexyl-terminated difluorocyclopropane | Difluorocarbene addition to an olefin | Negative dielectric anisotropy | beilstein-journals.orgnih.gov |

| Chiral gem-difluorocyclopropanes | Chemoenzymatic resolution | Chiral nematic phases | researchgate.net |

Contribution to the Synthesis of Biologically Relevant Molecules (General)

The gem-difluorocyclopropane motif is increasingly recognized as a valuable component in the design of biologically active molecules. beilstein-journals.org The introduction of this group can lead to improved metabolic stability, enhanced membrane permeability, and modulated pKa values of neighboring functional groups. This compound serves as a readily available starting material to introduce this important pharmacophore into a variety of molecular scaffolds. The enzymatic resolution of gem-difluorocyclopropane derivatives has been used to produce enantiomerically pure building blocks for bioactive compounds, such as analogs of 1-aminocyclopropanecarboxylic acid. beilstein-journals.org

Integration into Complex Molecular Architectures

The ability to incorporate this compound into larger, more complex molecules is crucial for its application in drug discovery and chemical biology.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results in cyclopropane chemistry?

- Methodological Answer : Re-examine basis sets (e.g., switch from 6-31G* to def2-TZVP) and solvent models (SMD vs. PCM). Use sensitivity analyses to identify outlier assumptions. Publish negative results in open-access repositories to refine future models .

Q. What protocols ensure safe handling of this compound given its potential volatility and toxicity?

- Methodological Answer : Conduct all reactions in fume hoods with HEPA filters. Use PPE (nitrile gloves, fluoropolymer-coated aprons) and monitor airborne fluorocarbons via IR spectroscopy. Emergency protocols must include calcium gluconate gel for dermal exposure and immediate decontamination showers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.